ethyl (2E)-3-[2-amino-5-(benzylsulfanyl)phenyl]prop-2-enoate
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Overview
Description
Ethyl (2E)-3-[2-amino-5-(benzylsulfanyl)phenyl]prop-2-enoate is an organic compound with a complex structure that includes an amino group, a benzylsulfanyl group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-3-[2-amino-5-(benzylsulfanyl)phenyl]prop-2-enoate typically involves multi-step organic reactions. One common method involves the reaction of 2-amino-5-(benzylsulfanyl)benzoic acid with ethyl acrylate under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-3-[2-amino-5-(benzylsulfanyl)phenyl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl (2E)-3-[2-amino-5-(benzylsulfanyl)phenyl]prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl (2E)-3-[2-amino-5-(benzylsulfanyl)phenyl]prop-2-enoate involves its interaction with specific molecular targets. The amino group and benzylsulfanyl group can interact with enzymes or receptors, leading to various biological effects. The compound may inhibit or activate specific pathways, depending on its structure and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(benzylsulfanyl)benzoate: Similar structure but lacks the amino group.
2-Aminobenzothiazole: Contains an amino group and a thiazole ring, offering different reactivity and applications.
Phenylboronic pinacol esters: Used in drug design and delivery but differ in stability and reactivity.
Uniqueness
Ethyl (2E)-3-[2-amino-5-(benzylsulfanyl)phenyl]prop-2-enoate is unique due to the presence of both an amino group and a benzylsulfanyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 3-(2-amino-5-benzylsulfanylphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2S/c1-2-21-18(20)11-8-15-12-16(9-10-17(15)19)22-13-14-6-4-3-5-7-14/h3-12H,2,13,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNDRKFFPZJQQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(C=CC(=C1)SCC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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